![molecular formula C12H16FN B1340242 (S)-3-(4-Fluorobenzyl)piperidine CAS No. 275815-80-0](/img/structure/B1340242.png)
(S)-3-(4-Fluorobenzyl)piperidine
Overview
Description
(S)-3-(4-Fluorobenzyl)piperidine is a chemical compound with the molecular formula C12H16FN It is a derivative of piperidine, where a fluorobenzyl group is attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Fluorobenzyl)piperidine typically involves the reaction of piperidine with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine nitrogen. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Fluorobenzyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the fluorobenzyl group to a benzyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl piperidines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
(S)-3-(4-Fluorobenzyl)piperidine is frequently utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and pain management. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing analgesics and anti-inflammatory drugs. Its structural characteristics allow for modifications that enhance therapeutic efficacy .
Case Study: Analgesic Development
Research has highlighted the use of this compound in creating novel analgesics. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials for pain relief without significant side effects, indicating its potential for further development into clinically viable drugs.
Neuroscience Research
Understanding Neurotransmitter Systems
The compound plays a crucial role in neuroscience research, particularly in studying the interactions between neurotransmitters and their receptors. Its application extends to investigating conditions such as depression, anxiety, and other mood disorders, where modulation of serotonin and norepinephrine pathways is critical .
Case Study: Tyrosinase Inhibition
A study focused on the development of tyrosinase inhibitors for treating hyperpigmentation disorders has utilized the 4-fluorobenzylpiperazine moiety, closely related to this compound. The findings indicated that compounds featuring this moiety exhibited high inhibitory activity against tyrosinase, suggesting potential therapeutic applications in dermatology .
Chemical Synthesis
Versatile Building Block
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows chemists to modify its structure easily, facilitating the creation of diverse chemical entities that can be explored for various applications .
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Formation of N-oxide derivatives | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Conversion of fluorobenzyl group to benzyl group | Lithium aluminum hydride, sodium borohydride |
Substitution | Nucleophilic aromatic substitution reactions | Amines, thiols, alkoxides |
Biochemical Assays
Evaluating Enzyme Activity
Researchers utilize this compound in biochemical assays to evaluate the activity of various enzymes and receptors. This application is essential for understanding biological processes and developing new therapeutic strategies .
Industrial Applications
Material Development
Beyond its pharmaceutical applications, this compound is also explored in industrial settings for developing new materials and chemical processes. Its properties can be leveraged to create innovative solutions across various sectors, including agriculture and materials science .
Mechanism of Action
The mechanism of action of (S)-3-(4-Fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorobenzyl)piperidine
- 4-(4-Fluorophenyl)piperidine
- 4-(4-Fluorobenzyl)piperidine hydrochloride
Uniqueness
(S)-3-(4-Fluorobenzyl)piperidine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or other stereoisomeric forms.
Biological Activity
(S)-3-(4-Fluorobenzyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHFN
- Molecular Weight : 193.26 g/mol
- CAS Number : 275815-80-0
The compound features a piperidine ring substituted with a 4-fluorobenzyl group, which contributes to its unique pharmacological properties. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane penetration and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes:
- Neurotransmitter Receptors : It exhibits notable affinity for serotoninergic (5-HT) and dopaminergic (D) receptors, particularly 5-HT, D, D, and D receptors. This interaction suggests potential applications in treating neurological disorders such as schizophrenia and depression .
- Enzyme Inhibition : The compound has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin production, indicating potential uses in dermatological applications.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound:
- A study involving xenograft models showed that derivatives of this compound could significantly reduce tumor size (up to 83% reduction) in treated rats compared to controls .
- The compound's mechanism appears to involve modulation of metabolic pathways related to tumor growth and proliferation.
Neuropharmacological Effects
Research indicates that this compound may possess neuroprotective properties:
- It has been shown to interact with cholinergic pathways, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .
- Its binding characteristics suggest it may serve as a scaffold for developing novel neuroleptic drugs with reduced side effects compared to traditional antipsychotics like haloperidol .
Case Studies and Research Findings
Safety Profile
The compound is classified with certain safety concerns:
- Toxicity : Classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit., indicating moderate toxicity levels that necessitate careful handling.
Properties
IUPAC Name |
(3S)-3-[(4-fluorophenyl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATWKPHWUDHKGA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479204 | |
Record name | (S)-3-(4-Fluorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275815-80-0 | |
Record name | (S)-3-(4-Fluorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry in the synthesis of (S)-3-(4-Fluorobenzyl)piperidine for its application in the target molecule?
A1: The research paper focuses on synthesizing a CCR3 antagonist, where this compound serves as a key building block []. The stereoselective synthesis of the (S)-enantiomer is crucial because different enantiomers of a molecule can exhibit distinct biological activities. While the specific interaction of this compound with the CCR3 receptor isn't detailed in the paper, it's highly likely that the (S)-configuration is vital for achieving the desired antagonistic activity.
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